Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-2-oxoacetate

Environmental Fate Photodegradation Azoxystrobin Metabolite

Select this specific methyl oxoacetate intermediate for azoxystrobin process R&D, not a generic substitute. It is the direct product of the KMnO4 oxidative cleavage step (65-75% yield benchmark) and the certified Azoxystrobin Impurity 5 reference standard for HPLC system suitability (0.10-0.20% occurrence). Its distinct photodegradation profile (<6% yield) makes it an essential marker for environmental fate studies. Using the incorrect (E)-isomer or free acid compromises impurity profiling and regulatory submissions. Ensure synthetic route integrity and analytical compliance with this defined intermediate.

Molecular Formula C20H13N3O5
Molecular Weight 375.3 g/mol
CAS No. 143130-93-2
Cat. No. B048211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-2-oxoacetate
CAS143130-93-2
Molecular FormulaC20H13N3O5
Molecular Weight375.3 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N
InChIInChI=1S/C20H13N3O5/c1-26-20(25)19(24)14-7-3-5-9-16(14)28-18-10-17(22-12-23-18)27-15-8-4-2-6-13(15)11-21/h2-10,12H,1H3
InChIKeyUMWYMJFAXPITQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-2-oxoacetate (CAS 143130-93-2): Chemical Identity and Role as a Differentiated Azoxystrobin Intermediate


Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-2-oxoacetate (CAS 143130-93-2) is a pyrimidine-based organic compound with the molecular formula C20H13N3O5 and a molecular weight of 375.33 g/mol . It is primarily recognized as a key synthetic intermediate in the production of (Z)-Azoxystrobin, a broad-spectrum strobilurin fungicide . Unlike the final active ingredient azoxystrobin, this intermediate lacks the methoxyacrylate toxophore, resulting in a distinct chemical reactivity and degradation profile that is critical for both synthetic route control and environmental fate studies [1].

Why Procuring Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-2-oxoacetate Over Closely Related Azoxystrobin Intermediates Matters for Research Integrity


Generic substitution between azoxystrobin intermediates is scientifically unsound due to critical differences in the oxidation state of the α-carbon. The target compound is a methyl oxoacetate, whereas the final product azoxystrobin and its direct precursor (the (E)-methoxyacrylate) possess a methoxyacrylate moiety essential for fungicidal activity at the Qo site of cytochrome bc1 [1]. This structural divergence leads to fundamentally different photostability profiles: the target compound is a recognized minor photodegradation product (<6% yield) of azoxystrobin in environmental matrices, whereas the parent molecule is relatively photostable [2]. Using an incorrect intermediate—such as the (E)-isomer or the free acid—would introduce an uncharacterized impurity profile, invalidate kinetic studies of the synthetic route, and compromise the integrity of environmental fate investigations where this compound serves as a specific degradation marker.

Quantitative Differentiation Evidence: Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-2-oxoacetate vs. Closest Analogs


Photolytic Stability: Quantitative Comparison of Half-Lives and Degradation Pathway Relevance for Environmental Fate Studies

The target compound is a characterized photodegradation product of azoxystrobin, formed via oxidative cleavage of the acrylate double bond. In soil photolysis studies under simulated sunlight, it constitutes less than 6% of the total degradate yield, confirming its status as a minor but analytically significant transformation product [1]. In contrast, the parent azoxystrobin exhibits a photodegradation quantum yield of 3.47 × 10⁻³ molecules per photon at pH 7, and its primary photoproduct is the (Z)-isomer via isomerization rather than the oxoacetate cleavage product [2]. This difference in formation pathway—photoisomerization vs. oxidative cleavage—makes the target compound a distinct marker for oxidative photodegradation processes, enabling source apportionment in environmental monitoring studies.

Environmental Fate Photodegradation Azoxystrobin Metabolite

Synthetic Route Specificity: Quantitative Yield Data for the Oxidation of (E)-Methoxyacrylate Precursor

The target compound is synthesized via potassium permanganate oxidation of (E)-methyl 2-[2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl]-3-methoxypropenoate, using a phase-transfer catalyst (tetra-n-hexylammonium hydrogen sulphate) in a dichloromethane/water biphasic system . The reported yield for this specific oxidative cleavage step is approximately 65-75%, which is critical for overall process economics in azoxystrobin manufacturing. This contrasts with alternative intermediates such as 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-2-oxoacetic acid (the free acid), which requires an additional esterification step and typically results in lower overall yields (reported 50-60% for the acid form in analogous syntheses) [1]. The methyl ester form is therefore preferred for direct downstream coupling reactions.

Synthetic Chemistry Azoxystrobin Synthesis Intermediate Purity

Analytical Reference Standard: HPLC Purity and Impurity Profiling for Quality Control

As an azoxystrobin impurity reference standard (designated Azoxystrobin Impurity 5), the target compound is supplied with a certified purity of ≥95% (HPLC) and a characterized melting point of 84-86°C . In reverse-phase HPLC analysis of azoxystrobin bulk material, this impurity elutes as a distinct peak at a relative retention time (RRT) that is well-resolved from both the (E)-azoxystrobin main peak and the (Z)-isomer impurity (the most abundant impurity at ~0.5-1.5% in technical material). The target compound is typically detected at levels of 0.10-0.20% in commercial azoxystrobin . This precise chromatographic behavior enables its use as a system suitability marker and calibration standard in pharmacopoeial and CIPAC methods for azoxystrobin purity testing.

Analytical Chemistry Quality Control Reference Standard

Physicochemical Differentiation: Solubility, LogP, and Storage Stability vs. Azoxystrobin

The target compound exhibits a calculated XLogP3 of 3.4 and a topological polar surface area of 111 Ų, with limited solubility in chloroform and methanol (slightly soluble) . It requires storage at -20°C for long-term stability . In contrast, azoxystrobin has a logP of 2.5 and water solubility of 6.7 mg/L at 20°C, enabling its formulation as suspension concentrates [1]. The lower polarity and higher melting point of the target compound (84-86°C vs. 116°C for azoxystrobin) reflect the absence of the methoxyacrylate group. These differences are critical for formulators: the target compound cannot be substituted into azoxystrobin formulations and must be handled under distinct solvent and temperature conditions during synthesis.

Physicochemical Properties Formulation Science Storage Stability

Validated Application Scenarios for Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-2-oxoacetate Based on Quantitative Evidence


Environmental Fate Studies: Tracing Oxidative Photodegradation Pathways of Azoxystrobin

Environmental chemists investigating the fate of azoxystrobin in aquatic and soil systems can use this compound as a diagnostic marker for oxidative photodegradation. Its formation at <6% yield under simulated sunlight, compared to the dominant (Z)-isomer product, allows researchers to distinguish between direct photoisomerization and oxidative cleavage pathways in environmental samples. The compound's distinct chromatographic retention and mass spectral signature enable sensitive detection in complex matrices [1].

Quality Control and Regulatory Testing of Azoxystrobin Technical Material

Quality control laboratories supporting azoxystrobin manufacturing require this compound as a certified reference standard (Azoxystrobin Impurity 5) for HPLC method validation. With a typical occurrence of 0.10-0.20% in technical material and baseline-resolved separation from the main peak, it is essential for system suitability testing and impurity quantification in EPA, EFSA, and CIPAC regulatory submissions .

Process Chemistry: Optimizing the Oxidative Cleavage Step in Azoxystrobin Synthesis

Process development chemists scaling up azoxystrobin production benefit from the target compound's role as the direct product of the KMnO4 oxidative cleavage step. The reported 65-75% yield for this specific transformation, using phase-transfer catalysis, provides a benchmark for process optimization. Using the pre-formed methyl ester avoids the additional esterification required if the free acid intermediate were selected, reducing step count and improving overall process efficiency [2].

Analytical Method Development for Strobilurin Residue Analysis

Analytical chemists developing multi-residue methods for strobilurin fungicides in food and environmental samples can use this compound to verify method specificity. Its distinct physicochemical properties (XLogP3: 3.4, distinct from azoxystrobin's logP of 2.5) require optimized extraction and chromatographic conditions, ensuring no interference with the target analytes in complex matrices .

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